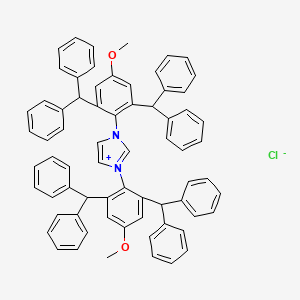
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C23H22ClN3. It belongs to the class of triazolium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a mesityl group and two phenyl groups attached to a triazolium ring, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride typically involves the reaction of mesityl chloride with 1,3-diphenyl-1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The general reaction scheme is as follows:
Starting Materials: Mesityl chloride and 1,3-diphenyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the purity and availability of mesityl chloride and 1,3-diphenyl-1H-1,2,4-triazole.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different triazolium derivatives.
Oxidation and Reduction: The triazolium ring can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Such as halides, thiolates, and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolium salts, oxidized or reduced triazolium derivatives, and metal-triazolium complexes.
Aplicaciones Científicas De Investigación
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It is also employed in the synthesis of novel organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The triazolium ring can participate in electron transfer processes, influencing the activity of these targets. Additionally, the mesityl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-4H-1,2,4-triazol-1-ium chloride: Lacks the mesityl group, resulting in different chemical properties and applications.
4-Mesityl-1,2,4-triazol-1-ium chloride: Lacks the diphenyl groups, affecting its reactivity and biological activity.
1,3-Diphenyl-4H-1,2,4-triazol-1-ium bromide: Similar structure but with a bromide ion instead of chloride, leading to variations in reactivity and solubility.
Uniqueness
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride is unique due to the presence of both mesityl and diphenyl groups, which enhance its stability, reactivity, and potential applications in various fields. The combination of these groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for research and industrial use.
Propiedades
IUPAC Name |
1,3-diphenyl-4-(2,4,6-trimethylphenyl)-1,2,4-triazol-4-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N3.ClH/c1-17-14-18(2)22(19(3)15-17)25-16-26(21-12-8-5-9-13-21)24-23(25)20-10-6-4-7-11-20;/h4-16H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOCGJXWBCQHO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


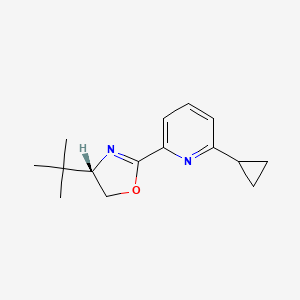

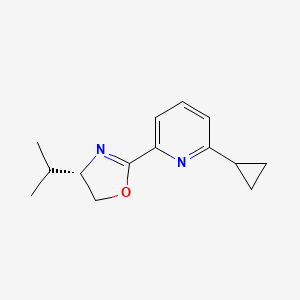


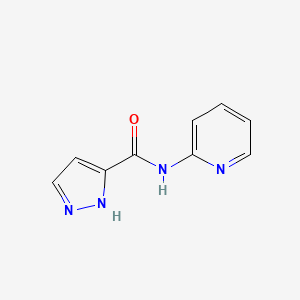
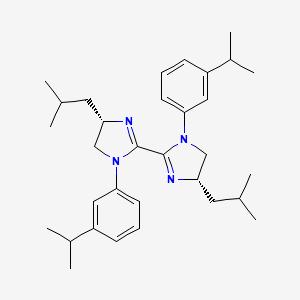

![(9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene](/img/structure/B8239360.png)

